molecular formula C21H32N4O8S B1674902 Lixazinone sulfate CAS No. 101626-67-9

Lixazinone sulfate

Cat. No.: B1674902
CAS No.: 101626-67-9
M. Wt: 500.6 g/mol
InChI Key: IXJGUUXNDBSBPT-UHFFFAOYSA-N
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Description

Lixazinone sulfate is a potent and selective inhibitor of cyclic adenosine monophosphate phosphodiesterase (type IV) isolated from human platelets. It exhibits significant inhibitory effects on cardiac membrane-bound phosphodiesterase and is known for its potential cardiotonic and antithrombotic properties. This compound is primarily used to increase cardiac output in the treatment of congestive heart failure and to suppress folic acid-induced proliferation of rat tubular epithelial cells .

Preparation Methods

The synthesis of Lixazinone sulfate involves several steps, including the preparation of the core structure and subsequent functionalizationIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of specific solvents, catalysts, and temperature control .

Chemical Reactions Analysis

Lixazinone sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the molecule.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, which can lead to the formation of different products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lixazinone sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Lixazinone sulfate exerts its effects by selectively inhibiting the high-affinity form of cyclic adenosine monophosphate phosphodiesterase (type IV) in human platelets. This inhibition reduces both the maximum velocity and substrate affinity of the enzyme, leading to increased levels of cyclic adenosine monophosphate. The elevated cyclic adenosine monophosphate levels result in enhanced cardiac output and reduced platelet aggregation, contributing to its cardiotonic and antithrombotic properties .

Comparison with Similar Compounds

Lixazinone sulfate is unique in its high selectivity for the platelet high-affinity enzyme and its significant inhibitory effects on cardiac membrane-bound phosphodiesterase. Similar compounds include:

    Cilostazol: Another phosphodiesterase inhibitor with antiplatelet and vasodilatory effects.

    Dipyridamole: A phosphodiesterase inhibitor used to prevent blood clots and improve blood flow.

    Milrinone: A phosphodiesterase inhibitor with inotropic and vasodilatory effects, used in the treatment of heart failure.

Compared to these compounds, this compound exhibits a higher selectivity for cyclic adenosine monophosphate phosphodiesterase (type IV) and has distinct pharmacological properties .

Properties

CAS No.

101626-67-9

Molecular Formula

C21H32N4O8S

Molecular Weight

500.6 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-4-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)oxy]butanamide;sulfuric acid;hydrate

InChI

InChI=1S/C21H28N4O3.H2O4S.H2O/c1-24(16-6-3-2-4-7-16)20(27)8-5-11-28-17-9-10-18-15(12-17)13-25-14-19(26)23-21(25)22-18;1-5(2,3)4;/h9-10,12,16H,2-8,11,13-14H2,1H3,(H,22,23,26);(H2,1,2,3,4);1H2

InChI Key

IXJGUUXNDBSBPT-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3.O.OS(=O)(=O)O

Isomeric SMILES

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC4=NC(=O)CN4C3.O.OS(=O)(=O)O

Canonical SMILES

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3.O.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lixazinone sulfate;  RS-82856;  RS 82856;  RS82856; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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